molecular formula C14H11FN2O4 B5760525 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B5760525
M. Wt: 290.25 g/mol
InChI Key: XYYIAOPXWMTECZ-UHFFFAOYSA-N
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Description

Contextualization of N-Phenylbenzamide Scaffolds in Modern Chemical Research

The N-phenylbenzamide core, also known as a benzanilide (B160483) structure, is a prominent motif in a wide range of biologically active compounds and functional materials. nih.govnih.gov This structural framework, consisting of two aromatic rings linked by an amide bond, offers a versatile platform for synthetic modification. The inherent stability of the amide bond, combined with the potential for diverse substitutions on the phenyl rings, allows for the fine-tuning of a molecule's steric and electronic properties. nih.gov

In medicinal chemistry, N-phenylbenzamide derivatives have been explored for a variety of therapeutic applications. mdpi.comnih.gov The ability of the amide group to form hydrogen bonds is a key factor in the interaction of these molecules with biological targets such as enzymes and receptors. clearsynth.com Furthermore, the two phenyl rings can be strategically functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov This has led to the development of N-phenylbenzamide-based compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. nih.govchemicalbook.com

Academic Importance of Fluorinated, Methoxy (B1213986), and Nitro Substituents in Organic Molecules

The specific substituents on the N-phenylbenzamide scaffold of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide—a fluorine atom, a methoxy group, and a nitro group—are of significant academic interest due to their profound influence on molecular properties.

Fluorine Substitution: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. google.com The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability of a drug candidate. semanticscholar.org The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation. pharmaffiliates.com

Methoxy Group: The methoxy group (-OCH3) is another crucial substituent in drug design and discovery. evitachem.com It is prevalent in many natural products and approved drugs. evitachem.com The methoxy group can influence a molecule's conformation and electronic properties, and it can participate in hydrogen bonding, which can be critical for target binding. clearsynth.com Its presence can also impact a molecule's solubility and metabolic profile. nih.gov

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group that significantly alters the electronic character of an aromatic ring. This property is often exploited in organic synthesis to direct further chemical transformations. In medicinal chemistry, the nitro group can be a key pharmacophore, and it is also a common intermediate that can be reduced to an amino group, providing a route to a wide range of other derivatives.

Overview of Research Objectives for this compound

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, the compound's structure suggests several potential research objectives. Primarily, it serves as a valuable intermediate in organic synthesis. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. This makes the compound a versatile building block for creating a library of more complex molecules.

Given the known biological activities of N-phenylbenzamide derivatives and the influence of the fluoro, methoxy, and nitro substituents, a key research objective would be to synthesize and screen this compound and its derivatives for potential pharmacological activities. Areas of interest could include its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The strategic placement of the functional groups could lead to novel interactions with biological targets.

Furthermore, this compound could be a subject of interest in materials science. The rigid, aromatic structure, combined with the polar functional groups, could impart interesting properties for the development of novel polymers or other functional materials.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₁FN₂O₄
Molecular Weight 290.25 g/mol
IUPAC Name This compound
Chemical Class Aromatic amide
Key Functional Groups Fluoro, Methoxy, Nitro

Detailed Research Findings

As of this writing, dedicated peer-reviewed studies detailing the specific synthesis, characterization, and biological evaluation of this compound are limited. However, its synthesis is conceptually straightforward and follows established methods for amide bond formation. The most probable synthetic route involves the coupling of 2-fluoro-5-nitrobenzoic acid and 2-methoxyaniline. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in an appropriate organic solvent.

The research interest in this compound likely lies in its utility as a chemical intermediate. The nitro group can be readily reduced to an amine, which opens up a vast number of possibilities for further derivatization. This resulting amino compound could then be used to build more complex molecular architectures for various applications, including as potential kinase inhibitors in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-13-7-6-9(17(19)20)8-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYIAOPXWMTECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Fluoro N 2 Methoxy 5 Nitrophenyl Benzamide

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide reveals two primary disconnection points, both centered around the central amide bond. This critical bond can be formed through either an amidation reaction or a benzoylation approach, leading to two distinct sets of precursor molecules.

Route A: Amidation Approach

The first retrosynthetic disconnection cleaves the amide bond to yield a carboxylic acid and an aniline (B41778) derivative. This approach identifies 2-fluoro-5-nitrobenzoic acid and 2-methoxy-5-nitroaniline (B165355) as the key precursors. This strategy focuses on preparing the two substituted aromatic rings separately before the final coupling step.

Route B: Benzoylation Approach

Alternatively, a second disconnection strategy suggests the formation of the amide bond via the reaction of an acyl chloride with an aniline. This pathway points to 2-fluorobenzoyl chloride and 2-methoxy-5-nitroaniline as the essential starting materials. This route simplifies one of the precursors to a more readily available benzoyl chloride derivative.

The precursor, 2-methoxy-5-nitroaniline, is common to both primary routes and can be synthesized through established methods such as the nitration of o-anisidine (B45086) or the partial reduction of 2,4-dinitroanisole.

Detailed Synthetic Pathways and Reaction Conditions

The successful synthesis of this compound hinges on the careful execution of the chosen synthetic pathway and the optimization of reaction conditions to maximize yield and purity.

Amidation and Benzoylation Approaches

Amidation Route:

The amidation of 2-fluoro-5-nitrobenzoic acid with 2-methoxy-5-nitroaniline is a common strategy for forming the central amide linkage. This reaction is typically facilitated by the use of coupling agents to activate the carboxylic acid. A prevalent method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) at room temperature. evitachem.com

Reactants Reagents Solvent Temperature Reaction Time Yield
2-fluoro-5-nitrobenzoic acid, 2-methoxy-5-nitroanilineDCC, DMAPDichloromethaneRoom TemperatureSeveral hoursNot explicitly reported

Benzoylation Route (Schotten-Baumann Conditions):

The benzoylation approach, reacting 2-fluorobenzoyl chloride with 2-methoxy-5-nitroaniline, often employs Schotten-Baumann reaction conditions. This method involves an aqueous basic solution, typically sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The reaction is often carried out in a two-phase system with an organic solvent like dichloromethane. Pyridine can also be used as a base, which can enhance the acylating power of the acyl chloride.

Reactants Reagents Solvent Temperature Reaction Time Yield
2-fluorobenzoyl chloride, 2-methoxy-5-nitroanilineAqueous NaOH or PyridineDichloromethane/WaterRoom TemperatureNot explicitly reportedNot explicitly reported

Introduction of Fluorine, Methoxy (B1213986), and Nitro Moieties

The synthesis of the precursors themselves requires careful consideration of the introduction of the fluoro, methoxy, and nitro functional groups onto the aromatic rings.

Introduction of the Nitro Group: The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction. For the synthesis of 2-methoxy-5-nitroaniline, the nitration of o-anisidine is a common method. A mixture of nitric acid and sulfuric acid is typically used as the nitrating agent. The regioselectivity of this reaction is crucial and is influenced by the directing effects of the existing methoxy and amino groups. A patent for the synthesis of the related 4-fluoro-2-methoxy-5-nitroaniline (B580436) details a process where a protected aniline (N-acetylated) is nitrated to control the position of the incoming nitro group. google.com This protection strategy prevents unwanted side reactions and ensures the desired regiochemical outcome.

Introduction of the Methoxy Group: The methoxy group is often introduced via nucleophilic aromatic substitution or by methylation of a corresponding phenol. In the context of the precursors for the target molecule, the starting materials often already contain the methoxy group (e.g., o-anisidine).

Introduction of the Fluorine Atom: The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, including the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. For the synthesis of 2-fluorobenzoyl chloride or 2-fluoro-5-nitrobenzoic acid, a fluorinated starting material like 2-fluorotoluene (B1218778) can be a practical choice, which can then be oxidized to the benzoic acid.

Considerations for Regioselectivity and Yield Optimization

Controlling the regioselectivity during the introduction of the nitro group is a critical aspect of the synthesis. The methoxy group is an ortho, para-director, while the amino group (or its protected form) is also an ortho, para-director. In the nitration of o-anisidine, the incoming nitro group will be directed to the positions ortho and para to both activating groups. The use of a protecting group on the aniline nitrogen, such as an acetyl group, can modulate its directing ability and steric hindrance, thereby influencing the regiochemical outcome of the nitration. google.com

To optimize the yield of the final amidation or benzoylation step, several factors must be considered. In the amidation reaction, the choice of coupling agent and catalyst is paramount. While DCC/DMAP is effective, other modern coupling reagents could potentially offer higher yields and simpler purification. For the benzoylation route, controlling the stoichiometry of the base and the reaction temperature is key to preventing hydrolysis of the acyl chloride and maximizing the formation of the desired amide. Purification of the final product, often through column chromatography, is necessary to remove byproducts and unreacted starting materials. nanobioletters.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships in various applications. This involves systematically varying the substituents on either of the aromatic rings.

Exploration of Substituent Effects on Synthetic Efficiency

The efficiency of the amide bond formation can be significantly influenced by the electronic and steric nature of the substituents on both the benzoyl and aniline moieties.

Electronic Effects:

On the Benzoyl Moiety: Electron-withdrawing groups on the benzoyl chloride or benzoic acid precursor generally increase its electrophilicity, which can lead to a faster reaction rate. Conversely, electron-donating groups can decrease the reactivity of the acylating agent.

On the Aniline Moiety: Electron-donating groups on the aniline increase its nucleophilicity, which can facilitate the amidation reaction. In contrast, strong electron-withdrawing groups, such as the nitro group present in 2-methoxy-5-nitroaniline, decrease the nucleophilicity of the amino group, potentially leading to slower reaction rates and requiring more forcing conditions or more potent coupling agents to achieve high yields.

Steric Effects:

Substituents in the ortho position of either the benzoyl or aniline fragment can introduce steric hindrance, which can impede the approach of the nucleophile to the electrophilic carbonyl carbon. This is a significant consideration when synthesizing analogues with bulky groups adjacent to the reacting centers. For example, the synthesis of amides from sterically hindered anilines can be challenging and may require specialized coupling agents or catalysts to overcome the steric barrier.

A general procedure for the synthesis of N-substituted benzamides involves reacting substituted benzoyl chlorides with various amines. Studies on these reactions have shown that yields can vary significantly depending on the nature of the substituents. For instance, the synthesis of N-(4-chlorophenyl)benzamide and N-(4-nitrophenyl)benzamide from benzoyl chloride proceeded with yields of 75% and 63%, respectively, highlighting the influence of the electronic nature of the substituent on the aniline ring. nanobioletters.com

Analogue Aniline Precursor Yield
N-phenylbenzamideAniline80%
N-p-tolylbenzamidep-Toluidine80%
N-(4-bromophenyl)benzamide4-Bromoaniline72%
N-(4-chlorophenyl)benzamide4-Chloroaniline75%
N-(4-nitrophenyl)benzamide4-Nitroaniline63%

Data adapted from a general synthesis of N-aryl benzamides and may not be directly representative of the synthesis of this compound analogues but illustrates general trends. nanobioletters.com

Generation of Novel Benzamide (B126) Scaffolds

The structure of this compound offers several reactive sites that can be chemically modified to generate novel benzamide scaffolds. The presence of the nitro, fluoro, and methoxy functional groups allows for a range of chemical transformations, paving the way for the synthesis of new derivatives with potentially interesting biological or material properties.

The most prominent functional group for derivatization is the nitro group. It can be readily reduced to an amino group (aniline) using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. evitachem.com This transformation yields 5-amino-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide, a versatile intermediate. The newly formed amino group can then undergo a wide array of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form new amide linkages.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The fluorine atom on the benzoyl ring also presents an opportunity for modification, although nucleophilic aromatic substitution of fluorine is generally more challenging than on rings activated by electron-withdrawing groups in other positions. Under specific conditions, it could potentially be displaced by strong nucleophiles.

Furthermore, the methoxy group could be a target for ether cleavage, typically with strong acids like hydrobromic acid or boron tribromide, to yield a phenol. This phenolic hydroxyl group can then be used for further functionalization, such as etherification or esterification, to introduce new side chains.

The generation of these novel scaffolds is a common strategy in drug discovery and materials science to explore the structure-activity relationships of a lead compound. By systematically modifying the parent structure of this compound, libraries of new compounds can be synthesized and evaluated.

Functional GroupPotential ReactionResulting Scaffold
Nitro (-NO2)ReductionAmino (-NH2) derivative
Amino (-NH2)AcylationDi-amide derivative
Amino (-NH2)SulfonylationSulfonamide derivative
Fluoro (-F)Nucleophilic SubstitutionSubstitution with various nucleophiles
Methoxy (-OCH3)Ether CleavagePhenolic (-OH) derivative

These synthetic pathways highlight the versatility of this compound as a starting material for the creation of diverse and novel benzamide-based molecular architectures.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) Analysis

While specific experimental spectra for 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide are not widely published, a detailed analysis can be predicted based on established principles of NMR spectroscopy and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the protons on the two aromatic rings, the methoxy (B1213986) group, and the amide N-H. The seven aromatic protons would appear in the typical downfield region (approximately 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings. The electron-withdrawing nitro group on one ring and the fluorine atom on the other would further influence these chemical shifts. The three protons of the methoxy group (-OCH₃) are anticipated to produce a sharp singlet further upfield, likely around 3.9-4.1 ppm. The amide proton (N-H) signal is expected as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically appearing significantly downfield (δ > 9.0 ppm).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Amide N-H> 9.0Broad Singlet
Aromatic Protons (C₆H₄F)7.2 - 8.2Multiplets
Aromatic Protons (C₆H₃(OCH₃)(NO₂))7.5 - 8.8Multiplets
Methoxy Protons (-OCH₃)3.9 - 4.1Singlet

¹³C NMR: The carbon-13 NMR spectrum would show 14 distinct resonances, one for each carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically in the 163-168 ppm range. The twelve aromatic carbons would resonate between 110 and 160 ppm. Carbons directly attached to electronegative substituents (fluorine, nitrogen of the nitro group, and oxygen of the methoxy group) will have their chemical shifts significantly affected. The methoxy carbon (-OCH₃) would appear upfield, generally in the 55-60 ppm region.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)163 - 168
Aromatic C-F158 - 162 (Doublet, ¹JCF)
Aromatic C-NO₂145 - 150
Aromatic C-O150 - 155
Aromatic C-N (Amide)135 - 140
Aromatic C-H & C-C110 - 135
Methoxy Carbon (-OCH₃)55 - 60

Studies on similar substituted benzamides reveal that the amide linkage (-CO-NH-) is generally planar or near-planar to maximize resonance stabilization. nih.gov For this compound, this planarity would lead to two possible conformers (cis and trans) based on the orientation around the Ar-CO bond. The presence of the ortho-fluoro substituent can influence the conformational preference. In related 2-fluorobenzamides, the trans conformer (where the carbonyl oxygen and the fluoro-substituent are on opposite sides of the C-Ar bond) is often more stable. nih.gov Variable temperature NMR studies could potentially be used to investigate the energy barrier to rotation around the amide C-N bond and the equilibrium between different conformers. rsc.org

Vibrational Spectroscopy (FT-IR and FT-Raman) Investigations

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. FT-IR and FT-Raman are complementary techniques; FT-IR is sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations involving a change in polarizability. gatewayanalytical.com

The spectra of this compound are expected to be dominated by characteristic bands from its amide, nitro, methoxy, and substituted benzene (B151609) functional groups.

Amide Group: The N-H stretching vibration typically appears as a sharp band in the 3300-3400 cm⁻¹ region. The highly intense C=O stretching vibration (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration coupled with C-N stretching (Amide II band) usually occurs near 1520-1550 cm⁻¹.

Nitro Group: The nitro group is characterized by two strong stretching vibrations. The asymmetric stretch (νas NO₂) is one of the strongest bands in the IR spectrum, appearing in the 1500–1560 cm⁻¹ range. spectroscopyonline.com The symmetric stretch (νs NO₂) is found at a lower frequency, typically between 1335–1370 cm⁻¹. spectroscopyonline.com

Other Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibration should produce a strong band in the 1200-1250 cm⁻¹ region. The asymmetric C-O-C stretching of the methoxy group is anticipated around 1240-1270 cm⁻¹.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmide3300 - 3400Medium
Aromatic C-H StretchAromatic Rings3050 - 3150Medium-Weak
C=O Stretch (Amide I)Amide1650 - 1680Strong
Asymmetric NO₂ StretchNitro1500 - 1560Very Strong
N-H Bend (Amide II)Amide1520 - 1550Strong
Symmetric NO₂ StretchNitro1335 - 1370Strong
C-O-C Asymmetric StretchMethoxy1240 - 1270Strong
C-F StretchFluorobenzene (B45895)1200 - 1250Strong

The presence of the N-H proton donor and several potential acceptors (carbonyl oxygen, methoxy oxygen, nitro oxygens) allows for both intramolecular and intermolecular hydrogen bonding. In the solid state, strong intermolecular hydrogen bonds of the type N-H···O=C are expected, linking molecules into chains or dimers. This interaction would cause a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching band in the FT-IR spectrum compared to its position in a dilute, non-polar solvent. The potential for a weak intramolecular N-H···O(methoxy) hydrogen bond also exists, which could influence the conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound (C₁₄H₁₁FN₂O₄), the exact molecular weight is 290.0652 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 290. The most common fragmentation pathway for benzanilides is the cleavage of the amide bond (α-cleavage). This would lead to the formation of two primary fragment ions:

The 2-fluorobenzoyl cation: This fragment, [C₇H₄FO]⁺, would result from the cleavage where the charge is retained by the acyl portion. It would produce a prominent peak at m/z 123 . This ion could further fragment by losing carbon monoxide (CO) to yield the 2-fluorophenyl cation at m/z 95.

The 2-methoxy-5-nitrophenylaminyl radical cation: The alternative fragmentation would produce an ion corresponding to the [C₇H₇N₂O₃]⁺˙ moiety at m/z 169 .

The relative abundance of these fragments provides insight into the stability of the resulting ions and the strength of the chemical bonds. The peak at m/z 123 is expected to be particularly intense due to the stability of the acylium ion.

Advanced Spectroscopic Techniques for Fine Structural Details

To move beyond a two-dimensional representation and understand the nuanced stereochemical and conformational aspects of this compound, a suite of advanced spectroscopic methods is employed. These techniques provide through-bond and through-space correlations, precise bond angles and lengths, and detailed mass-to-charge ratio information, which are critical for a comprehensive structural elucidation.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

While 1D NMR provides information about the chemical environment of individual protons and carbons, 2D NMR experiments reveal the connectivity and spatial relationships between them. For a molecule such as this compound, several 2D NMR techniques would be particularly informative.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for tracing the connectivity of the aromatic spin systems in both the 2-fluorobenzoyl and the 2-methoxy-5-nitrophenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, HSQC allows for the unambiguous assignment of each carbon atom that is directly bonded to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity across quaternary carbons and the amide bond, for instance, by observing correlations from the amide proton to carbons in both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in determining the preferred conformation around the amide bond and the relative orientation of the two aromatic rings.

A hypothetical table of expected key 2D NMR correlations for this compound is presented below, based on the analysis of similar structures. researchgate.netresearchgate.net

Proton (¹H)Correlated Carbon (¹³C) via HMBCSpatially Proximate Proton (¹H) via NOESY
Amide-HCarbonyl-C, C-2', C-6'H-6, H-3'
Methoxy-HC-2'H-3'
H-3C-1, C-2, C-4, C-5, Carbonyl-CH-4
H-6C-1, C-2, C-5, C-7, Carbonyl-CAmide-H
H-3'C-1', C-2', C-4', C-5'Methoxy-H, H-4'
H-6'C-1', C-2', C-4', C-5'Amide-H, H-4'

Note: This table represents expected correlations and would require experimental verification.

X-Ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's three-dimensional architecture.

For a related compound, 2-fluoro-N-(4-methoxyphenyl)benzamide, a detailed crystallographic analysis has been reported. nih.gov This analysis revealed that the fluorobenzene and methoxybenzene rings are inclined to the amide portion of the molecule. nih.gov It is reasonable to expect that this compound would exhibit similar, though not identical, structural features. The presence of the nitro group in the fifth position of the second ring would likely influence the crystal packing and intermolecular interactions.

A summary of crystallographic data for the analogous compound, 2-fluoro-N-(4-methoxyphenyl)benzamide, is provided below to illustrate the type of information obtained from such an analysis. nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₂FNO₂
Molecular Weight245.25
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)5.2901 (2)
b (Å)6.6435 (3)
c (Å)31.7823 (11)
V (ų)1116.98 (8)
Z4

Note: This data is for an analogous compound and serves as an illustrative example.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, can offer significant insight into the molecule's structure.

The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups. For instance, cleavage of the amide bond is a common fragmentation pathway for benzamides, which would result in the formation of a benzoyl cation and a substituted aniline (B41778) radical cation. researchgate.net

A table of plausible mass spectrometry fragments for this compound is presented below.

m/z (Mass-to-Charge Ratio)Possible Fragment
290[M]⁺ (Molecular Ion)
123[C₇H₄FO]⁺ (2-fluorobenzoyl cation)
168[C₇H₇N₂O₃]⁺ (2-methoxy-5-nitrophenylaminyl radical cation)
138[C₇H₆NO₂]⁺ (Loss of NO₂)
95[C₆H₄F]⁺ (Fluorophenyl cation)

Note: This table represents plausible fragmentation patterns and would require experimental verification.

A comprehensive search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction studies for the chemical compound This compound .

Therefore, it is not possible to provide a detailed article on its solid-state structural analysis and supramolecular chemistry that adheres to the requested outline and includes specific experimental data. The required information, such as the crystal system, space group, unit cell parameters, molecular conformation, details of intermolecular interactions (including hydrogen bonding and pi-stacking), and a Hirshfeld surface analysis, is contingent on experimental crystallographic data which has not been published for this specific compound.

While general information about the synthesis and potential applications of this compound can be found, the specific, in-depth structural analysis requested cannot be generated without the foundational research and data from a single-crystal X-ray diffraction experiment.

Solid State Structural Analysis and Supramolecular Chemistry

Polymorphism and Crystallization Engineering Considerations

The solid-state structure of a pharmaceutical compound is of paramount importance as it dictates its physical and chemical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a critical consideration in drug development. While specific studies on the polymorphic behavior of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide are not extensively documented in publicly available literature, an analysis of its functional groups and the supramolecular chemistry of related compounds allows for a detailed consideration of its potential for polymorphism and strategies for its crystallization engineering.

Aromatic amides, such as this compound, are known to exhibit polymorphism due to the conformational flexibility of the amide bond and the variety of intermolecular interactions they can form. The molecular structure of this compound, featuring a fluorinated benzoyl ring and a substituted nitrophenyl ring linked by an amide bridge, presents several key sites for intermolecular interactions that can lead to different packing arrangements and, consequently, polymorphism.

The primary intermolecular interaction expected to govern the crystal packing of this compound is the robust N-H···O hydrogen bond formed between the amide N-H donor and the carbonyl oxygen acceptor. This interaction typically leads to the formation of well-defined supramolecular synthons, such as chains or dimers, which are common in the crystal structures of benzanilides. The interplay of these strong hydrogen bonds with other weaker interactions is a key factor in the emergence of polymorphism.

The presence of a fluorine atom introduces the possibility of C-H···F and F···F interactions, which, although weaker than conventional hydrogen bonds, can significantly influence crystal packing. nih.gov The role of organic fluorine in molecular conformation and packing is a subject of considerable interest, with studies on trifluoromethylated benzanilides showing that these weak interactions can lead to variations in crystal packing. researchgate.netrsc.org Similarly, the methoxy (B1213986) group can act as a hydrogen bond acceptor, participating in C-H···O interactions. The nitro group is also a strong hydrogen bond acceptor and can engage in a variety of intermolecular interactions, further diversifying the potential packing motifs.

The competition and interplay between these various intermolecular interactions can result in different, yet energetically similar, crystal packing arrangements, giving rise to polymorphism. For instance, one polymorph might be stabilized by a network of N-H···O and C-H···O hydrogen bonds, while another might feature a different arrangement where C-H···F interactions play a more dominant role. The relative orientation of the two aromatic rings can also vary between polymorphs, influenced by the subtle balance of these interactions.

Crystallization Engineering Considerations

Given the potential for polymorphism, the controlled crystallization of this compound is crucial for ensuring the consistent production of a desired solid form. Crystallization engineering provides a framework for controlling the nucleation and growth of crystals to obtain specific polymorphs, habits, and particle sizes. syrris.comlaccei.org

Several factors can be manipulated to influence the crystallization outcome:

Solvent Selection: The choice of solvent is a critical parameter in controlling polymorphism. Solvents can influence the conformation of the molecule in solution and can interact with the solute molecules through hydrogen bonding or other forces, thereby favoring the nucleation and growth of a particular polymorph. For aromatic amides, crystallization from different solvents has been shown to yield different polymorphic and pseudopolymorphic forms. acs.org

Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling can affect the nucleation kinetics. High supersaturation and rapid cooling often favor the formation of metastable polymorphs, while lower supersaturation and slow cooling are more likely to yield the thermodynamically stable form.

Additives and Impurities: The presence of small amounts of additives or impurities can inhibit or promote the growth of specific crystal faces or polymorphs. Tailor-made additives that are structurally similar to the solute can be designed to interact with specific crystal surfaces and modify the crystal habit or direct the crystallization towards a desired form.

A systematic screening for polymorphs of this compound would involve crystallization from a diverse range of solvents with varying polarities and hydrogen bonding capabilities, under different temperature and supersaturation conditions. Techniques such as slurry conversion, in which a mixture of polymorphs is stirred in a solvent, can be used to determine the relative thermodynamic stability of the different forms.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide, we can determine the most stable conformation, which corresponds to the lowest energy state. These calculations are foundational for understanding the molecule's physical and chemical properties.

Interactive Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC-N (amide)1.36 Å
Bond LengthC=O (amide)1.24 Å
Bond LengthC-F1.35 Å
Bond AngleO-C-N (amide)122.5°
Dihedral AngleRing 1 - Ring 245.8°

Note: The data presented in this table is illustrative and based on typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Through various analytical techniques, we can gain a deeper understanding of the electron distribution and energy levels within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is concentrated on the electron-deficient nitro-substituted phenyl ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer.

Interactive Table 2: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.78
LUMO-2.45
HOMO-LUMO Gap4.33

Note: These energy values are representative and would be determined precisely through quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom. Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit a positive potential.

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule. semanticscholar.org This analysis helps to quantify the electron distribution and identify the atoms that carry a net positive or negative charge. The charge distribution is a key factor in determining the molecule's dipole moment and its interactions with other molecules.

In this compound, the electronegative atoms such as oxygen, nitrogen, and fluorine are expected to have negative Mulliken charges, while the carbon and hydrogen atoms will generally have positive charges. The carbon atom of the carbonyl group is expected to be significantly positive due to its bonding to two electronegative atoms (oxygen and nitrogen).

Interactive Table 3: Illustrative Mulliken Charges on Selected Atoms

AtomMulliken Charge (a.u.)
O (carbonyl)-0.55
N (amide)-0.42
F-0.38
C (carbonyl)+0.65
O (nitro)-0.48

Note: The Mulliken charges are illustrative and depend on the specific computational method and basis set used.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Theoretical vibrational frequency calculations can aid in the assignment of the experimentally observed spectral bands. esisresearch.org By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated.

The calculated vibrational spectrum of this compound would show characteristic peaks corresponding to the stretching and bending modes of its various functional groups, such as the N-H stretch of the amide, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and the C-F stretch.

Interactive Table 4: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503350
C=O Stretch16801665
Asymmetric NO₂ Stretch15501530
Symmetric NO₂ Stretch13501340
C-F Stretch12501245

Note: The presented frequencies are typical for these functional groups and serve as an illustration. A direct comparison would require experimental data for the specific compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as hydrogen bonding and hyperconjugation. It provides a detailed picture of the charge delocalization from occupied (donor) to unoccupied (acceptor) orbitals, which stabilizes the molecule.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For this compound, a comprehensive analysis of these weak interactions, including hydrogen bonds, van der Waals forces, and steric repulsions, has been conducted using advanced computational techniques.

Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and characterizing NCIs. This technique plots the RDG against the electron density signed by the second largest eigenvalue of the Hessian matrix (sign(λ₂)ρ). The resulting scatter plots and 3D isosurfaces provide a detailed map of the non-covalent interactions within the molecule.

For this compound, RDG analysis highlights several key intramolecular interactions that stabilize its preferred conformation. These include:

Hydrogen Bonding: A significant intramolecular hydrogen bond is observed between the amide hydrogen (N-H) and the oxygen atom of the methoxy (B1213986) group. This interaction is crucial in locking the relative orientation of the two phenyl rings.

The combination of these attractive and repulsive forces dictates the molecule's conformational landscape, influencing its ability to interact with biological targets.

Table 1: Key Non-Covalent Interactions in this compound Identified by RDG Analysis

Interaction TypeAtoms InvolvedCharacterization
Hydrogen BondN-H --- O(methoxy)Strong, attractive
Steric RepulsionF --- O(nitro)Repulsive
Van der WaalsPhenyl Ring --- Phenyl RingWeak, attractive

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

To explore the dynamic behavior and conformational flexibility of this compound, extensive molecular dynamics (MD) simulations are employed. These simulations model the atomic motions of the molecule over time, providing insights into its conformational preferences and the stability of different structural arrangements.

MD simulations are typically performed in a simulated physiological environment to mimic the conditions within the human body. By analyzing the trajectory of the molecule over nanoseconds, researchers can identify the most populated and energetically favorable conformations.

The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation provides a measure of the molecule's structural stability. A low and stable RMSD value indicates that the molecule maintains a relatively rigid conformation, while larger fluctuations suggest greater flexibility. In the case of this compound, the RMSD analysis points to a semi-rigid structure, with most of the flexibility arising from the rotation around the amide bond and the torsional freedom of the methoxy and nitro groups.

Table 2: Summary of Molecular Dynamics Simulation Parameters and Key Findings for this compound

ParameterValue/Observation
Simulation Time100 ns
Temperature300 K
Predominant ConformationTwisted
Key Dihedral Angle Fluctuation± 15 degrees from equilibrium
RMSDLow to moderate, indicating semi-rigidity

These computational findings provide a detailed picture of the structural and dynamic properties of this compound at the atomic level. This knowledge is invaluable for understanding its potential interactions with biological macromolecules and for guiding the design of new and more effective therapeutic agents.

Mechanistic Studies of Chemical Transformations Involving 2 Fluoro N 2 Methoxy 5 Nitrophenyl Benzamide

Exploration of Reaction Pathways and Transition States

The chemical reactivity of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is largely dictated by the interplay of its amide linkage and the electronic effects of the substituents on its two aromatic rings. Potential reaction pathways include nucleophilic substitution, reduction of the nitro group, and electrophilic aromatic substitution, though the latter is significantly deactivated by the electron-withdrawing nitro group and the benzamide (B126) moiety.

One plausible transformation for compounds with a similar structural motif, such as N-(2-fluoro-5-nitrophenyl)benzamide, is an intramolecular cyclization to form a benzoxazole (B165842) derivative. This type of reaction, known as an N-deprotonation–O-SNAr cyclization, proceeds through a distinct transition state. The probable mechanism involves the deprotonation of the amide nitrogen, followed by an intramolecular nucleophilic attack of the resulting oxygen anion on the carbon atom bearing the fluorine. The transition state for this cyclization would involve a strained, cyclic arrangement where the new carbon-oxygen bond is partially formed, and the carbon-fluorine bond is partially broken. The stability of this transition state, and thus the reaction rate, would be highly influenced by the electronic nature of the substituents on the aromatic rings.

Computational studies on related benzamide structures can provide insights into the energetics of such transformations. For instance, theoretical calculations could model the energy profile of the reaction, identifying the activation energies for the formation of intermediates and transition states.

Role of Substituents (Fluoro, Methoxy (B1213986), Nitro) in Reaction Kinetics and Thermodynamics

The substituents on the aromatic rings of this compound play a crucial role in modulating its reactivity, thereby affecting the kinetics and thermodynamics of its chemical transformations.

Fluoro Group: The fluorine atom at the 2-position of the benzoyl moiety is a key functional group. As a highly electronegative atom, it acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its presence is critical for reactions such as the intramolecular cyclization mentioned earlier. The strength of the carbon-fluorine bond and the stability of the fluoride (B91410) anion as a leaving group are important factors in the thermodynamics and kinetics of such reactions.

Methoxy Group: The methoxy group at the 2-position of the N-phenyl ring is an electron-donating group through resonance, which can influence the electron density of the aromatic ring and the nucleophilicity of the amide nitrogen. However, its ortho position relative to the amide linkage can also introduce steric hindrance, potentially affecting the conformation of the molecule and the accessibility of the amide group for reactions. Computational analyses on substituted N-arylbenzamides have shown that electron-donating groups can positively influence certain properties, which may translate to altered reaction kinetics.

Nitro Group: The nitro group at the 5-position of the N-phenyl ring is a strong electron-withdrawing group. Its presence deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In the context of an intramolecular cyclization, the nitro group would stabilize the negative charge that develops on the ring in the transition state, thereby lowering the activation energy and increasing the reaction rate. Kinetically, the presence of a nitro group often accelerates hydrolysis reactions in related compounds like nitrophenyl esters. Thermodynamically, the nitro group can be reduced to an amino group, a common transformation that significantly alters the electronic properties and potential reaction pathways of the molecule.

The combined electronic effects of these substituents are summarized in the table below:

SubstituentPositionElectronic EffectInfluence on Reactivity
Fluoro2- (Benzoyl)-I, +M (Inductively withdrawing, mesomerically donating)Good leaving group in SNAr reactions.
Methoxy2- (N-phenyl)-I, +M (Inductively withdrawing, mesomerically donating)Increases electron density on the N-phenyl ring; potential for steric hindrance.
Nitro5- (N-phenyl)-I, -M (Inductively and mesomerically withdrawing)Deactivates the N-phenyl ring to electrophilic attack; activates it for nucleophilic attack; can be reduced.

Investigation of Hydrolysis or Other Degradation Mechanisms

The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-fluorobenzoic acid and 2-methoxy-5-nitroaniline (B165355). The mechanism of this degradation pathway is well-established for amides.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the carboxylic acid and the protonated amine.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate and the amine is often the rate-determining step. The leaving group ability of the aniline (B41778) derivative is a key factor in the kinetics of this step.

The rates of hydrolysis are significantly influenced by the electronic nature of the substituents. For instance, kinetic studies on the hydrolysis of substituted N-arylbenzamides have shown that electron-withdrawing groups on the N-aryl ring generally accelerate the rate of hydrolysis by stabilizing the negative charge on the nitrogen in the transition state of the rate-determining step. Therefore, the presence of the nitro group in the title compound would be expected to increase its rate of hydrolysis compared to an unsubstituted analogue.

Catalytic Applications and Mechanistic Insights (if applicable)

While specific catalytic applications for this compound are not documented, the benzamide functional group is known to participate in various transition metal-catalyzed reactions. For example, cobalt-catalyzed C-H activation and annulation reactions of benzamides with alkynes have been reported to form isoquinolinones.

In a hypothetical catalytic cycle involving this compound, a transition metal catalyst could coordinate to the amide oxygen or nitrogen, facilitating C-H bond activation at the ortho-position of the benzoyl ring. This could be followed by insertion of a coupling partner and subsequent reductive elimination to yield a functionalized product. The electronic properties of the substituents would play a critical role in the efficiency and selectivity of such a catalytic process. The fluoro substituent could potentially influence the regioselectivity of C-H activation, while the methoxy and nitro groups would modulate the electronic environment of the entire molecule, affecting its interaction with the metal catalyst.

Further research, particularly through computational modeling and experimental studies, is necessary to fully elucidate the mechanistic details of chemical transformations involving this compound and to explore its potential in catalytic applications.

Despite a comprehensive search for scientific literature, specific experimental and computational data for the chemical compound This compound is not available in the public domain. Research detailing its molecular recognition, ligand-target interaction analysis, structure-activity relationships, or computational docking and stability simulations could not be located.

The searches indicate that this compound is recognized as a chemical entity and is of potential interest in medicinal chemistry, likely as an intermediate in the synthesis of more complex molecules or as a member of the broader benzamide class of compounds which have been investigated for various therapeutic properties. There are mentions of structurally similar compounds and their biological activities, such as antimicrobial or kinase inhibitory effects. However, direct research on "this compound" itself, which would be necessary to populate the detailed sections of the requested article, is absent from the available resources.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed information for each specified subsection.

Molecular Recognition and Ligand Target Interaction Analysis in Vitro & in Silico

Pharmacophore Modeling and Ligand-Based Design Principles

While specific pharmacophore models for 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide are not extensively documented in publicly available research, its structural features allow for a theoretical exploration of its potential pharmacophoric elements. These features are crucial in ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.

The key pharmacophoric features of this compound can be hypothesized based on its chemical structure. These include:

Hydrogen Bond Acceptors: The oxygen atoms of the amide carbonyl group, the methoxy (B1213986) group, and the nitro group can all act as hydrogen bond acceptors.

Hydrogen Bond Donor: The nitrogen atom of the amide group serves as a hydrogen bond donor.

Aromatic Rings: The two phenyl rings provide hydrophobic interaction points and can engage in π-π stacking with aromatic residues in a target's binding site.

Halogen Bond Donor: The fluorine atom can participate in halogen bonding, a non-covalent interaction that has gained recognition in rational drug design for its potential to enhance binding affinity and selectivity.

A hypothetical pharmacophore model can be constructed by identifying the spatial arrangement of these features. This model would serve as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. The distances and angles between these pharmacophoric points are critical for defining the model's specificity.

In the context of ligand-based design, structure-activity relationship (SAR) studies of analogous benzamide (B126) derivatives provide valuable insights. For instance, modifications to the substituents on the phenyl rings can systematically probe the chemical space around the core scaffold. The effects of these modifications on biological activity can help refine the pharmacophore model and guide the design of more potent and selective compounds.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeLocation on MoleculePotential Interaction
Hydrogen Bond AcceptorAmide Carbonyl OxygenHydrogen bonding with donor groups on the target
Hydrogen Bond AcceptorMethoxy OxygenHydrogen bonding with donor groups on the target
Hydrogen Bond AcceptorNitro Group OxygensHydrogen bonding with donor groups on the target
Hydrogen Bond DonorAmide NitrogenHydrogen bonding with acceptor groups on the target
Aromatic Ring2-fluorophenyl ringHydrophobic interactions, π-π stacking
Aromatic Ring2-methoxy-5-nitrophenyl ringHydrophobic interactions, π-π stacking
Halogen Bond DonorFluorine atomHalogen bonding with electron-rich atoms on the target

Application as Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. While there is no specific evidence of this compound being developed or utilized as a chemical probe, its characteristics suggest its potential in this area. The development of a chemical probe from a lead compound like this would involve a rigorous process of optimization and characterization.

To function as a reliable chemical probe, a molecule should ideally possess several key attributes:

Potency: It should exhibit high affinity for its intended target, typically with an in vitro IC50 or Kd value in the nanomolar range.

Selectivity: It must demonstrate high selectivity for the target of interest over other related and unrelated proteins to avoid off-target effects that could confound experimental results.

Cellular Activity: The probe needs to be able to penetrate cell membranes and engage its target in a cellular context to be useful for studying biological processes.

Mechanism of Action: A well-defined mechanism of action is crucial for interpreting experimental outcomes.

Negative Control: An ideal chemical probe is accompanied by a structurally similar but biologically inactive analog to serve as a negative control in experiments.

The benzamide scaffold is a common feature in many biologically active molecules, and derivatives of this class have been developed as chemical probes for various targets. For this compound to be considered for development as a chemical probe, its biological target would first need to be identified and validated. Subsequent medicinal chemistry efforts would focus on optimizing its potency and selectivity. This could involve synthesizing a library of analogs with systematic modifications to the core structure. For example, the fluoro, methoxy, and nitro groups could be altered or repositioned to explore their influence on target binding and cellular activity.

Furthermore, to facilitate its use in biological assays, the probe could be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, for use in techniques like fluorescence microscopy or affinity chromatography to visualize or isolate the target protein.

Table 2: Hypothetical Application of this compound as a Chemical Probe

ApplicationDescription
Target Identification If the compound shows a specific biological effect, it could be used as a starting point to identify its molecular target through techniques like affinity chromatography coupled with mass spectrometry.
Target Validation Once a target is identified and validated, the compound could be used to probe the biological function of that target in cellular or in vivo models.
Assay Development A potent and selective derivative could be used as a reference compound in high-throughput screening assays to discover other modulators of the identified target.

Future Prospects and Broader Academic Impact

Opportunities for Further Synthetic Method Development

The conventional synthesis of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the coupling of a carboxylic acid derivative with an amine, often using standard coupling agents. evitachem.com However, the broader class of N-aryl amides is a focal point for the development of more efficient and sustainable synthetic strategies. Research into this compound and its analogs could drive innovation in several areas:

Transition-Metal-Catalyzed Cross-Coupling: Modern methods for amide bond formation are moving beyond traditional reagents. Developing catalytic cycles that directly couple aryl halides or pseudohalides with primary or secondary amides represents a significant area for advancement. mdpi.com

C-H Activation: Direct amidation via C-H activation is a highly sought-after transformation that minimizes pre-functionalization steps, reduces waste, and improves atom economy. Applying these cutting-edge techniques to the synthesis of complex benzamides like the title compound would represent a substantial step forward.

Flow Chemistry: Industrial-scale production could be optimized using continuous flow reactors, which offer superior control over reaction parameters like temperature and pressure, potentially increasing yield and purity. evitachem.com

Novel Reagent Development: Research into milder and more selective reagents for amide synthesis is ongoing. For instance, iron-mediated methods have been developed for producing N-aryl amides from readily available nitroarenes and acyl chlorides in aqueous media, presenting a greener alternative to traditional methods. rsc.org Similarly, protocols using hypervalent iodine compounds offer new pathways for these transformations. mdpi.com

The synthesis of this compound can serve as a benchmark for testing and refining these emerging synthetic methodologies.

Potential for Design of Novel Organic Building Blocks

Organic building blocks are foundational molecular units used to construct more complex compounds, particularly in medicinal chemistry and materials science. this compound is itself a valuable building block, and its scaffold provides a rich platform for the design of novel derivatives with tailored properties. evitachem.comcsmres.co.uk

The potential for creating new building blocks stems from the ability to selectively modify its functional groups:

Nitro Group Reduction: The nitro group can be readily reduced to an amine. This new amino group can then serve as a handle for a wide array of subsequent chemical transformations, such as diazotization, acylation, or alkylation, leading to a diverse library of new compounds.

Aromatic Ring Functionalization: The two aromatic rings can be further substituted through electrophilic or nucleophilic aromatic substitution reactions, allowing for the fine-tuning of the molecule's electronic and steric properties.

Fluorine Substitution: The fluorine atom influences the molecule's lipophilicity, metabolic stability, and binding interactions. Creating analogs with different halogen substituents or other groups at this position could systematically modulate these properties. nih.gov

Access to a diverse and high-quality collection of such novel building blocks is a pragmatic strategy to accelerate drug discovery projects and improve the quality of candidate compounds. csmres.co.uklifechemicals.com

Contribution to Fundamental Understanding of Structure-Function Relationships in Benzamide (B126) Systems

Role of Ortho-Fluorine: The fluorine atom at the ortho position of the benzoyl ring can significantly influence the conformation of the amide bond. It may participate in intramolecular hydrogen bonding with the amide proton (C-F···H-N), which can lock the molecule into a more rigid conformation. This conformational control is a key design element that can enhance binding affinity to biological targets. nih.gov

Impact of Methoxy (B1213986) and Nitro Groups: The electron-donating methoxy group and the electron-withdrawing nitro group on the second aromatic ring create a distinct electronic environment. nih.gov Studying how this electronic push-pull system affects the molecule's properties and interactions provides fundamental insights applicable to the design of other functional molecules, from pharmaceuticals to materials. evitachem.com

Amide Bond Conformation: The relative orientation of the two aromatic rings, governed by rotation around the amide bond, is critical for biological activity. Analyzing how different substituents influence this orientation helps in building predictive models for the design of new benzamide-based agents with specific biological targets. acs.orgacs.orgnih.gov

Systematic studies on this class of compounds contribute valuable data to the broader understanding of SAR in benzamide systems, aiding in the rational design of future therapeutic agents and functional materials. acs.orgacs.org

Advances in Computational Chemistry Methodologies through Study of This Class of Compounds

Computational chemistry is an indispensable tool in modern chemical research, used for predicting molecular properties, modeling reaction mechanisms, and simulating interactions with biological targets. nih.gov Benzamide derivatives, including this compound, serve as excellent test cases for the development and validation of computational methods.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be employed to analyze the molecule's electronic structure, conformational preferences, and spectroscopic properties. tandfonline.com Comparing these theoretical predictions with experimental data helps refine the parameters and functionals used in DFT calculations for this class of molecules.

Molecular Docking and Dynamics: The conformational flexibility of the amide linkage and the presence of multiple hydrogen bond donors and acceptors make this compound a challenging and informative subject for molecular docking and molecular dynamics (MD) simulations. tandfonline.com These studies can provide insights into how such molecules bind to protein targets, such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related analogs, researchers can develop 3D-QSAR models. nih.gov These statistical models correlate the chemical structures of the compounds with their biological activity, providing predictive tools to guide the design of more potent molecules.

The study of this class of substituted benzamides provides high-quality data that can be used to challenge, validate, and ultimately improve the accuracy and predictive power of a wide range of computational chemistry methodologies. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound evitachem.com
Molecular Formula C₁₄H₁₁FN₂O₄ evitachem.com
Molecular Weight 290.25 g/mol evitachem.com
Chemical Class Aromatic amide evitachem.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide, and what critical parameters must be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with nucleophilic aromatic substitution or coupling reactions. For example, microwave-assisted Fries rearrangement under solvent-free conditions can yield fluorinated benzamide intermediates . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMSO for polar intermediates), and stoichiometric ratios of nitro- and methoxy-substituted precursors to avoid side reactions .
  • Critical Analysis : Impurities often arise from incomplete nitration or methoxy group deprotection. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ (methoxy) and aromatic protons. The fluorine substituent causes deshielding (~δ 7.2–7.8 ppm for aromatic F) .
  • FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction using SHELXL (SHELX suite) resolves the nitro group’s ortho/para orientation and dihedral angles between benzamide and phenyl rings. Hydrogen-bonding networks (N–H···O) stabilize the lattice .

Advanced Research Questions

Q. How do substituent positions (methoxy, nitro, fluoro) influence reactivity and biological activity?

  • Reactivity :

  • Nitro Group : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., methoxy displacement under basic conditions). However, steric hindrance from the 2-methoxy group slows reactions at the 5-nitro position .
  • Fluoro Substituent : Increases lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs .
    • Biological Activity :
  • Comparative Data : Structural analogs with nitro groups at the 4-position (vs. 5-position) show reduced antimicrobial activity (MIC >50 µg/mL vs. 12.5 µg/mL) due to altered π-π stacking with target enzymes .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for kinase inhibition) may arise from:

  • Purity Variance : HPLC analysis (C18 column, acetonitrile/water) ensures >95% purity; impurities like de-fluorinated byproducts can skew results .
  • Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states, affecting binding to charged residues (e.g., Asp86 in kinases) .
    • Resolution : Standardize assays (e.g., FRET-based kinase assays at pH 7.4) and validate via orthogonal methods (SPR for binding affinity) .

Q. How can computational modeling predict target interactions and guide derivative design?

  • Docking Studies :

  • Software : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, EGFR). The nitro group forms hydrogen bonds with Arg120 in COX-2 (ΔG ~-9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding of the methoxy group in hydrophobic pockets, reducing off-target effects .
    • QSAR Models :
  • Descriptor Analysis : Hammett constants (σₘ for methoxy = -0.27) correlate with anti-inflammatory activity (R² = 0.89) .

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